molecular formula C17H13N3O3 B2568442 (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid CAS No. 1321789-94-9

(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid

Cat. No.: B2568442
CAS No.: 1321789-94-9
M. Wt: 307.309
InChI Key: XNVYLSQHVFTIIW-HJWRWDBZSA-N
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Description

(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes an imidazo[1,2-a]pyridine moiety, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde.

    Coupling with Aniline Derivative: The imidazo[1,2-a]pyridine core is then coupled with a substituted aniline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

    Formation of the Enone Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane, depending on the reagents used.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The imidazo[1,2-a]pyridine moiety is known for its biological activity, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid derivatives: These compounds share the same core structure but differ in the substituents attached to the aromatic rings.

    Other imidazo[1,2-a]pyridine derivatives: Compounds like imidazo[1,2-a]pyridine-3-carboxylic acid and imidazo[1,2-a]pyridine-2-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16(8-9-17(22)23)18-13-6-4-12(5-7-13)14-11-20-10-2-1-3-15(20)19-14/h1-11H,(H,18,21)(H,22,23)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVYLSQHVFTIIW-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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